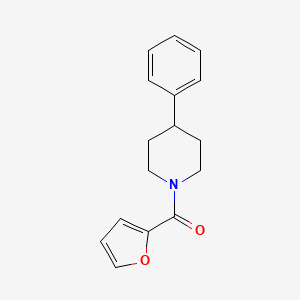
2-(4-acetamidoanilino)-N-(2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-acetamidoanilino)-N-(2-methylphenyl)acetamide, also known as N-(2-methylphenyl)-2-(4-acetamidoanilino)acetamide, is a synthetic compound that belongs to the class of amides. The compound has been extensively studied for its potential use in scientific research applications.
Mecanismo De Acción
The mechanism of action of 2-(4-acetamidoanilino)-2-(4-acetamidoanilino)-N-(2-methylphenyl)acetamide(2-methylphenyl)acetamide involves its interaction with the active site of proteases. The compound forms a covalent bond with the active site serine residue of the protease, leading to the inhibition of protease activity. The inhibition of protease activity by this compound has been shown to affect various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-acetamidoanilino)-2-(4-acetamidoanilino)-N-(2-methylphenyl)acetamide(2-methylphenyl)acetamide have been extensively studied. The compound has been shown to inhibit the activity of various proteases involved in the pathogenesis of various diseases, including cancer and inflammation. The compound has also been shown to affect various cellular processes, including cell growth, differentiation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 2-(4-acetamidoanilino)-2-(4-acetamidoanilino)-N-(2-methylphenyl)acetamide(2-methylphenyl)acetamide is its potent inhibitory activity against various proteases. This property makes it an essential tool in the study of protease-mediated processes. However, one of the limitations of this compound is its potential toxicity. The compound has been shown to exhibit cytotoxic effects on various cell lines, limiting its use in some experiments.
Direcciones Futuras
There are several future directions for the study of 2-(4-acetamidoanilino)-2-(4-acetamidoanilino)-N-(2-methylphenyl)acetamide(2-methylphenyl)acetamide. One of the directions is the development of more potent and selective protease inhibitors based on the structure of this compound. Another direction is the study of the compound's potential use in the treatment of various diseases, including cancer and inflammation. Additionally, the compound's potential toxicity needs to be further investigated to determine its safety profile for use in scientific research applications.
Conclusion:
2-(4-acetamidoanilino)-2-(4-acetamidoanilino)-N-(2-methylphenyl)acetamide(2-methylphenyl)acetamide is a synthetic compound that has been extensively studied for its potential use in scientific research applications. The compound's potent inhibitory activity against various proteases makes it an essential tool in the study of protease-mediated processes. However, the compound's potential toxicity limits its use in some experiments. Further studies are needed to determine the compound's safety profile and potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-(4-acetamidoanilino)-2-(4-acetamidoanilino)-N-(2-methylphenyl)acetamide(2-methylphenyl)acetamide can be achieved through a multi-step process. The first step involves the reaction of 2-methylphenylacetic acid with thionyl chloride to form 2-methylphenylacetyl chloride. The second step involves the reaction of 4-acetamidoaniline with the 2-methylphenylacetyl chloride to form the desired compound.
Aplicaciones Científicas De Investigación
2-(4-acetamidoanilino)-2-(4-acetamidoanilino)-N-(2-methylphenyl)acetamide(2-methylphenyl)acetamide has been used in various scientific research applications. One of the significant applications of this compound is its use as a protease inhibitor. The compound has been shown to inhibit the activity of various proteases, including trypsin, chymotrypsin, and elastase. This property makes it an essential tool in the study of protease-mediated processes.
Propiedades
IUPAC Name |
2-(4-acetamidoanilino)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12-5-3-4-6-16(12)20-17(22)11-18-14-7-9-15(10-8-14)19-13(2)21/h3-10,18H,11H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUIYBZCMJOYFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CNC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetamidoanilino)-N-(2-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxan-4-amine](/img/structure/B7558131.png)
![1-[4-[(2,2-Dimethyl-1,3-benzodioxol-5-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558137.png)
![4-[1-(1,3-Benzodioxol-5-yl)ethylamino]piperidine-1-carboxamide](/img/structure/B7558151.png)
![5-bromo-N-[(1-tert-butylpyrazol-4-yl)methyl]-2-methylaniline](/img/structure/B7558159.png)
![2-[(3,4,5-trimethoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B7558160.png)
![N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine](/img/structure/B7558165.png)
![5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid](/img/structure/B7558171.png)


![2-chloro-N-[2,2-dichloro-1-(4-fluorophenyl)ethyl]benzamide](/img/structure/B7558196.png)
![N-[1-(2-methoxyacetyl)-2,3-dihydroindol-5-yl]-2-thiophen-2-ylacetamide](/img/structure/B7558212.png)
![1-[6-Bromo-4-(dibromomethyl)-5,5-dimethyl-1-bicyclo[2.1.1]hexanyl]ethanone](/img/structure/B7558217.png)

![[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone](/img/structure/B7558222.png)